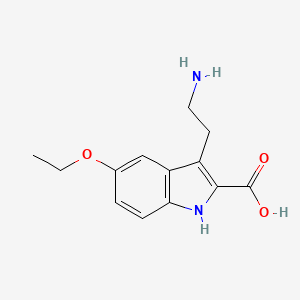

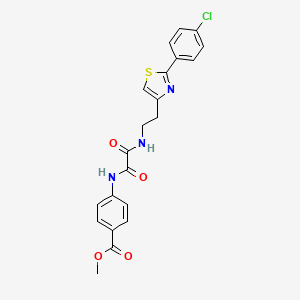

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that has been studied for its potential biological activities . It belongs to a class of compounds known as Schiff bases, which are known for their promising antimicrobial and antifungal properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 . The key intermediate 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione was synthesized in 85% yield by the fusion of 3-fluorobenzoic acid with thiocarbohydrazide .Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed analysis would require advanced techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve its reaction with corresponding benzaldehydes to form new derivatives . These reactions have been tested for their antibacterial and antifungal activities .Applications De Recherche Scientifique

Reactivity and Synthesis

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol and similar compounds exhibit significant reactivity, making them valuable in various synthesis processes. These compounds, known for their antioxidant and antiradical activities, are comparable to biogenic amino acids like cysteine due to their free SH-group. The reactivity of 1,2,4-triazole-3-thione derivatives has been extensively studied, revealing new synthesis pathways and pharmacological potentials. Compounds with an open thiogroup demonstrate high indicators of positive impacts on biochemical processes, especially in patients exposed to high doses of radiation (А. G. Kaplaushenko, 2019).

Industrial and Agricultural Use

Amino-1,2,4-triazoles, including derivatives like this compound, are crucial raw materials in the fine organic synthesis industry. They are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, highlighting their versatility in biotechnology, energy, and applied sciences (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).

Biological Activity

1,2,4-triazole derivatives are recognized for their broad range of biological activities. Research has identified these compounds as potential therapeutics due to their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and study of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles have shown promising biological applications, offering new avenues for drug development and biochemical research (M. V. Ohloblina, 2022).

Synthesis and Chemical Properties

The exploration of 1,2,4-triazole derivatives, including the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives, indicates significant interest across various scientific fields. These compounds are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Their low toxicity enhances their applicability in pharmaceutical, medical, and agricultural sectors (V. Parchenko, 2019).

Orientations Futures

The future directions for the study of “4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol” could involve further exploration of its biological activities, including its potential antimicrobial and antifungal properties . Additionally, more research could be conducted to understand its mechanism of action and to explore its potential applications in the treatment of infectious diseases .

Propriétés

IUPAC Name |

4-amino-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVHRIFSTZCJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2644979.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)

![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)

![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)